molecular formula C12H17N5O2S B2614324 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one CAS No. 1014094-26-8

1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Katalognummer: B2614324
CAS-Nummer: 1014094-26-8
Molekulargewicht: 295.36
InChI-Schlüssel: RZBXFWKFJIKQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-methoxy-1-methylpyrazole moiety at position 3. The thioether linkage at position 3 connects the triazole ring to a propan-2-one group. Such structural features are common in bioactive molecules, particularly those targeting microbial pathogens.

Eigenschaften

IUPAC Name

1-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-5-17-10(9-6-16(3)15-11(9)19-4)13-14-12(17)20-7-8(2)18/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXFWKFJIKQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of 357.43 g/mol. The structure features a triazole ring and a pyrazole moiety, which are significant in enhancing biological activity.

PropertyValue
Molecular FormulaC17H19N5O2S
Molecular Weight357.43 g/mol
CAS Number1014094-17-7
Melting PointNot available
SolubilityNot specified

Anti-inflammatory Effects

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. In vitro studies have shown that derivatives similar to our compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported that a related triazole derivative exhibited an IC50 value of 21.53 µM for COX-2 inhibition, demonstrating strong anti-inflammatory potential compared to traditional NSAIDs like celecoxib .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A study evaluating various pyrazole derivatives found that certain compounds exhibited broad-spectrum antibacterial activity against common pathogens such as E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anticancer Activity

The anticancer properties of triazole derivatives have been well-documented. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound showed significant activity against HL-60 human leukemia cells with IC50 values in the low micromolar range .

The biological activities of 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by scavenging free radicals or inhibiting ROS production.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Anti-inflammatory Activity : A derivative showed a significant reduction in paw edema in carrageenan-induced rat models, indicating strong anti-inflammatory effects .
  • Antimicrobial Assessment : A series of pyrazole derivatives were tested for antimicrobial activity; some exhibited higher radical scavenging abilities than established controls .
  • Cytotoxicity Evaluation : Compounds with structural similarities displayed notable cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications in oncology .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound exhibits significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antifungal efficacy. For instance, compounds with halogen substitutions at the 7-position have shown improved activity compared to others .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent .

Anticancer Research

There is emerging evidence supporting the anticancer potential of this compound. The triazole moiety is known for its ability to inhibit certain cancer cell lines. Preliminary studies suggest that derivatives of this compound may interfere with cancer cell proliferation and induce apoptosis in various cancer types .

Case Study 1: Antifungal Activity

In a study published in 2022, a series of triazole derivatives were synthesized and evaluated for their antifungal activity. The compound demonstrated MIC values as low as 0.25 μg/mL against Aspergillus fumigatus, indicating strong antifungal potential. The study emphasized the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antibacterial Screening

A comprehensive screening of various pyrazole derivatives, including the target compound, was conducted against clinically relevant bacterial strains. The findings revealed that modifications on the pyrazole ring significantly affected antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

Vergleich Mit ähnlichen Verbindungen

Triazole-Thioether Derivatives with Antimicrobial Activity

Compound 4a : 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one ()

  • Structural Differences : Replaces the 3-methoxy-1-methylpyrazole group with a pyridinyl-triazole-thiomethyl chain.
  • Activity: Exhibits potent antimicrobial activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL; MBC 62.5 µg/mL). The presence of a pyridinyl group may enhance lipophilicity and membrane penetration compared to the methoxy-methylpyrazole substituent in the target compound.
  • Key Finding : Substitution of N-methyl with N-ethyl groups in analogs reduces MBC values, suggesting alkyl chain length influences bactericidal efficacy .

Compound 4f: 1-(4-methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone ()

  • Structural Differences: Features a 4-methoxyphenyl-ethanone group instead of propan-2-one.
  • Activity: Similar MIC/MBC values to 4a, indicating the ketone group’s position (propan-2-one vs.

Pyrazolone-Based Analogs

Compound 5 : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()

  • Structural Differences : Replaces the triazole-thioether moiety with a diketone-pyrazole system.
  • Physicochemical Data : Elemental analysis (C11H10N2O2) shows 65.34% C, 4.98% H, 13.85% N, suggesting higher oxygen content than the target compound. The hydroxy and phenyl groups may reduce solubility compared to the methoxy-methylpyrazole substituent .

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()

  • Structural Differences : Contains a benzothiazole ring fused to pyrazolone.

Research Implications and Gaps

  • Synthetic Challenges : and suggest that steric hindrance from ethyl/methyl groups requires optimized reaction conditions (e.g., low-temperature lithiation) .
  • Unresolved Questions: No crystallographic data (cf. SHELXL in ) or computational analyses (cf. Multiwfn in ) are available for the target compound, highlighting avenues for future study .

Q & A

Q. How can researchers design comparative studies with structural analogs to optimize pharmacokinetic properties?

  • Methodological Answer :
  • Replace the propan-2-one group with cyclic ketones (e.g., cyclopentanone) to assess metabolic stability.
  • Introduce fluorine at the pyrazole’s 4-position to enhance bioavailability via increased C log P values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.